3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid is an organic compound with the molecular formula C19H20N2O5 It is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a propanoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, which this compound might participate in, are widely used for carbon–carbon bond forming .
Result of Action
The compound might contribute to the formation of new carbon–carbon bonds through suzuki–miyaura coupling reactions .
Action Environment
Suzuki–miyaura coupling reactions, which this compound might participate in, are known for their mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving a methoxybenzene derivative and a suitable electrophile.
Carbamoylation: The intermediate is then subjected to carbamoylation using a carbamoyl chloride derivative under basic conditions to form the carbamoyl intermediate.
Coupling with Propanoic Acid: The final step involves coupling the carbamoyl intermediate with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of 3-({2-[(3-Hydroxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid.
Reduction: Formation of 3-({2-[(3-Aminophenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- (3-Chloropropyl)trimethoxysilane
- 3-Bromoanisole
Uniqueness
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
4-[2-[(3-methoxyphenyl)carbamoyl]-N-methylanilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21(17(22)10-11-18(23)24)16-9-4-3-8-15(16)19(25)20-13-6-5-7-14(12-13)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHIRORZOFMRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.